Boiling Point Advantage in Amide Coupling
The target compound exhibits a predicted boiling point of 378.9 ± 42.0 °C , which is 27.9 °C higher than the 351.0 ± 37.0 °C predicted for the closest commercially available analog, Methyl 3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate . This difference originates from the additional methyl group on the imidazole ring, which increases molecular weight (211.26 vs. 197.24 g·mol⁻¹) and van der Waals surface area, thereby strengthening intermolecular dispersion forces.
| Evidence Dimension | Predicted boiling point (bp) |
|---|---|
| Target Compound Data | 378.9 ± 42.0 °C |
| Comparator Or Baseline | Methyl 3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate: 351.0 ± 37.0 °C |
| Quantified Difference | Δbp = +27.9 °C |
| Conditions | Predicted by ACD/Labs Percepta or analogous QSPR method; vendor‑reported data on chemsrc.com under standard conditions. |
Why This Matters
A higher boiling point reduces evaporative loss during solvent evaporation steps and high‑temperature amide couplings, improving mass recovery and stoichiometric control in automated peptide synthesizers.
